molecular formula C8H14ClNO5 B11869305 (S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride

(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride

Cat. No.: B11869305
M. Wt: 239.65 g/mol
InChI Key: IULGZFFMHBCQOD-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a dioxohexanoic acid moiety. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an appropriate amino acid derivative with an ethoxy-substituted ketone, followed by oxidation and hydrolysis steps to introduce the dioxohexanoic acid moiety. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or reagent in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxohexanoic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-6-methoxy-4,6-dioxohexanoic acid hydrochloride
  • (S)-2-Amino-6-propoxy-4,6-dioxohexanoic acid hydrochloride
  • (S)-2-Amino-6-butoxy-4,6-dioxohexanoic acid hydrochloride

Uniqueness

(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, the ethoxy group may offer distinct advantages in terms of solubility, stability, and interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H14ClNO5

Molecular Weight

239.65 g/mol

IUPAC Name

(2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid;hydrochloride

InChI

InChI=1S/C8H13NO5.ClH/c1-2-14-7(11)4-5(10)3-6(9)8(12)13;/h6H,2-4,9H2,1H3,(H,12,13);1H/t6-;/m0./s1

InChI Key

IULGZFFMHBCQOD-RGMNGODLSA-N

Isomeric SMILES

CCOC(=O)CC(=O)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CCOC(=O)CC(=O)CC(C(=O)O)N.Cl

Origin of Product

United States

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